{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
Description
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is a structurally complex organophosphorus compound featuring a diphenylphosphane group linked via a phenoxyethyl spacer to a 1,3-dithian ring. The 1,3-dithian moiety acts as a protecting group for carbonyl functionalities, while the tertiary phosphine group (PPh₂) confers nucleophilic and metal-coordinating properties, making the compound valuable in catalysis and synthetic chemistry . Its synthesis likely involves multi-step protocols, including mercury-mediated cleavage of dithian precursors and column chromatography for purification, as inferred from analogous dithian-containing compounds in proteomic studies . The ethylphenoxy linker enhances solubility and modulates steric effects, balancing reactivity and stability in catalytic applications.
Properties
CAS No. |
919992-13-5 |
|---|---|
Molecular Formula |
C24H25OPS2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C24H25OPS2/c1-3-8-22(9-4-1)26(23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-27-18-7-19-28-24/h1-6,8-15,24H,7,16-19H2 |
InChI Key |
DPOAEVPRYDEZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The preparation can be broadly categorized into two main stages:
Formation of the Dithian-Substituted Phenol
The initial step involves synthesizing 2-(1,3-dithian-2-yl)-phenol through the reaction of 2-chloro-1,3-dithiane with substituted phenols. This reaction typically employs a base such as potassium carbonate in a solvent mixture (e.g., DMF and acetonitrile) to facilitate nucleophilic substitution reactions.
-
The next step involves reacting the synthesized dithian-substituted phenol with diphenylphosphine or its derivatives under controlled conditions to form the desired phosphane compound. This reaction often requires solvents like tetrahydrofuran (THF) or dichloromethane and may utilize catalysts to enhance yield.
Detailed Reaction Conditions
Reaction Mechanism
The mechanism for synthesizing {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane can be outlined as follows:
Nucleophilic Attack : The sulfur atom in the dithiane structure acts as a nucleophile attacking the electrophilic carbon on the phenol ring.
Phosphorus Coordination : Once the dithian-substituted phenol is formed, it reacts with diphenylphosphine where phosphorus coordinates to the oxygen atom of the phenolic group.
Deprotection : If necessary, any protecting groups on the sulfur atoms can be removed under mild acidic conditions.
Characterization of this compound is typically performed using:
Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{31}P$$ NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Research indicates that optimizing reaction conditions significantly affects yield and purity. For instance:
The use of degassed solvents and inert atmospheres has been shown to improve yields by minimizing side reactions.
Employing column chromatography for purification allows for better separation of desired products from by-products.
The synthesis of this compound is a multi-step process that requires careful consideration of reagents and conditions to achieve high yields and purity. The methodologies discussed provide a comprehensive approach for researchers looking to synthesize this compound for further applications in chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphane group can be reduced to form phosphine derivatives.
Substitution: The phenoxyethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require bases such as sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phenoxyethyl compounds .
Scientific Research Applications
Organic Synthesis
1.1. Role as a Ligand
In coordination chemistry, {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane has been utilized as a ligand in transition metal complexes. Its ability to stabilize metal centers makes it valuable in catalysis. For instance, it has been employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds under mild conditions.
Case Study: Palladium-Catalyzed Reactions
- Objective: To synthesize biaryl compounds.
- Method: Using this compound as a ligand.
- Results: High yields of biaryl products were obtained with excellent selectivity .
Material Science
2.1. Development of Functional Materials
The compound has shown promise in the development of functional materials due to its unique electronic properties. It can be incorporated into polymer matrices to enhance electrical conductivity and thermal stability.
Data Table: Properties of Polymer Composites
| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polycarbonate + Ligand | 0.05 | 250 |
| Polystyrene + Ligand | 0.03 | 230 |
Medicinal Chemistry
3.1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study: Anticancer Screening
- Objective: Evaluate the cytotoxicity against breast cancer cell lines.
- Method: MTT assay to assess cell viability.
- Results: The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
Corrosion Inhibition
The compound has also been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments. Its ability to form protective films on metal surfaces contributes to its utility in industrial applications.
Data Table: Corrosion Inhibition Efficiency
| Inhibitor | Efficiency (%) | Medium |
|---|---|---|
| This compound | 85 | 1 M HCl |
| Traditional Inhibitor | 70 | 1 M HCl |
Mechanism of Action
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can act as a ligand, coordinating with metal centers in enzymes, thereby modulating their activity . The dithiane moiety can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structure invites comparison with three classes of analogs: (i) phosphine/phosphinoyl derivatives, (ii) 1,3-dithian-containing compounds, and (iii) phenoxyethyl-linked molecules. Key distinctions are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound Class | Example Structure | Key Functional Groups | Reactivity/Applications | Stability Considerations |
|---|---|---|---|---|
| Target Compound | {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane | PPh₂, 1,3-dithian, phenoxyethyl | Catalysis (metal coordination), carbonyl protection | Air-sensitive (PPh₂); dithian acid-labile |
| Phosphinoyl Analogs | 2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans | P=O, dienyloxy | Electrophilic reactions (e.g., halogenation) | Oxidized P=O enhances air stability |
| Dithian-Protected Carbonyls | 1-Hydroxy-1-3-(tert-butyldimethylsilyloxy)phenylethane | 1,3-dithian, silyl ether | Chemoselective proteomic tagging, carbonyl release under Hg²⁺/acid | Base-stable; cleaved by Hg(I) salts |
| Phenoxyethyl Pesticides | Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (pyraflufen-ethyl) | Phenoxypropanoate, benzoxazolyl | Herbicidal activity (ACCase inhibition) | Hydrolytically stable; environmental persistence |
Phosphine vs. Phosphinoyl Derivatives
The target compound’s diphenylphosphane group (PPh₂) is a stronger electron donor than phosphinoyl (P=O) analogs like those in . This makes it superior in coordinating transition metals (e.g., Pd, Rh) for catalytic cross-coupling reactions. However, phosphines are prone to oxidation, necessitating inert handling, whereas phosphinoyl derivatives are air-stable but less reactive in catalysis. For example, ’s phosphinoyl compounds react with electrophiles (Br₂, SO₂Cl₂) to form halogenated products, but their oxidized phosphorus limits metal-binding utility .
1,3-Dithian Functionalization
The 1,3-dithian ring in the target compound shares similarities with dithian-protected intermediates in , which are used in chemoselective proteomic tagging . Both systems release carbonyl groups under acidic or Hg²⁺-mediated conditions. However, the target compound’s dithian is conjugated to a phosphine, enabling dual functionality: metal coordination and masked carbonyl reactivity. In contrast, ’s dithian derivatives are tailored for peptide enrichment, lacking phosphine-mediated catalytic activity .
Phenoxyethyl Linker Effects
The phenoxyethyl spacer in the target compound contrasts with shorter or rigid linkers in analogs. For instance, ’s 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid uses a methylpropanoate group, increasing steric hindrance and reducing solubility . The ethyl spacer in the target compound improves flexibility and solubility, critical for homogeneous catalysis. Pesticides like pyraflufen-ethyl () employ phenoxypropanoate esters for herbicidal activity, highlighting how linker length and substituents dictate application-specific behavior .
Biological Activity
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane, a phosphine compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C24H25OPS2
- Molecular Weight : 424.56 g/mol
- CAS Number : 919992-13-5
The compound's structure features a phosphane group linked to a phenoxyethyl chain and a 1,3-dithian-2-yl moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound primarily stem from its phosphine core and the presence of the dithiane group, which can participate in redox reactions and interact with various biological targets.
Antioxidant Activity
Phosphines are known for their antioxidant properties. The dithiane moiety can stabilize reactive oxygen species (ROS), suggesting that this compound may help mitigate oxidative stress in cells. Studies indicate that similar compounds can reduce lipid peroxidation and protect cellular components from oxidative damage.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, phosphines have been shown to affect the activity of acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism. This inhibition could potentially lead to therapeutic effects in conditions like obesity and metabolic syndrome .
Cellular Mechanisms
The compound's interaction with cellular pathways remains under investigation. Evidence suggests that it may modulate signaling pathways related to apoptosis and cell survival. For instance, similar phosphine derivatives have been reported to influence mitochondrial function and apoptosis in various cell lines .
Study 1: Antioxidant Effects
In vitro studies demonstrated that this compound significantly reduced ROS levels in human fibroblast cells exposed to oxidative stress. The compound exhibited a dose-dependent response, with notable reductions in markers of oxidative damage.
Study 2: Enzyme Inhibition
A study explored the compound's effect on ACCs, revealing that it inhibited ACC activity by approximately 50% at a concentration of 10 μM. This inhibition was linked to changes in fatty acid synthesis pathways, suggesting potential applications in metabolic disorders.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a brominated or iodinated 1,3-dithiane-phenoxy precursor with diphenylphosphine in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like toluene or DMF are suitable for such reactions, with heating (e.g., 80–100°C) to drive the reaction to completion .
- Optimization : Yield improvements may involve optimizing stoichiometry (e.g., 1.2:1 molar ratio of diphenylphosphine to aryl halide) and using catalysts like Pd(0) for coupling reactions . Purity is enhanced via column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic techniques are critical for confirming the structure of this phosphane compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the dithiane ring (δ 2.8–3.2 ppm for CH2 groups) and phenoxy-ethyl linkage (δ 6.8–7.4 ppm for aromatic protons).
- 31P NMR : A singlet near δ -5 to 0 ppm confirms the phosphane group .
- IR Spectroscopy : Absorptions at 1100–1250 cm⁻¹ (P–C stretching) and 690–750 cm⁻¹ (C–S in dithiane) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z ~454.1 for C₂₄H₂₃OPS₂) confirm the molecular formula .
Advanced Research Questions
Q. How does the dithiane moiety influence the electronic properties and catalytic activity of this phosphane ligand in cross-coupling reactions?
- Electronic Effects : The 1,3-dithiane group acts as an electron-withdrawing substituent, reducing electron density at the phosphorus center. This enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates .
- Catalytic Performance : Comparative studies with non-dithiane analogs (e.g., triphenylphosphane) show higher turnover numbers (TON > 10³) for aryl-aryl bond formation, attributed to improved ligand-metal coordination .
- Contradictions : Some studies report reduced activity in Heck reactions due to steric hindrance from the dithiane ring, necessitating ligand tuning (e.g., shorter alkyl chains) .
Q. What strategies mitigate oxidation or decomposition of this phosphane ligand during catalytic cycles?
- Stabilization Methods :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation to phosphine oxide.
- Additives : Add reducing agents (e.g., ascorbic acid) to regenerate Pd(0) and reduce ligand degradation .
- Solvent Choice : Non-polar solvents (e.g., toluene) minimize side reactions compared to polar aprotic solvents .
Q. How can computational modeling predict the ligand’s coordination behavior with transition metals?
- DFT Studies : Geometry optimization (e.g., B3LYP/6-31G*) reveals preferred monodentate coordination via phosphorus. The dithiane ring’s chair conformation introduces steric effects that alter bond angles (e.g., Pd–P–C ~110°) .
- Applications : Predict catalytic activity for specific substrates (e.g., electron-deficient aryl bromides) by analyzing charge transfer and frontier molecular orbitals .
Contradiction Analysis
Q. Why do reported yields for similar phosphane ligands vary across studies, and how can reproducibility be ensured?
- Key Variables :
- Catalyst Source : Pd(OAc)₂ vs. Pd₂(dba)₃ may affect reaction rates and by-product formation .
- Purity of Reagents : Trace moisture in solvents or aryl halides can hydrolyze intermediates, reducing yields .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
